4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one is a chemical compound that features both hydroxymethyl and hydroxyphenyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-hydroxybenzaldehyde with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohol derivatives.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the imidazole ring can coordinate with metal ions. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Similar in having a hydroxyphenyl group but lacks the imidazole ring.
4-Hydroxyamphetamine: Contains a hydroxyphenyl group but differs in its amine functionality.
Uniqueness
4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of both hydroxymethyl and hydroxyphenyl groups attached to an imidazole ring
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-[5-(hydroxymethyl)-1H-imidazol-2-yl]phenol |
InChI |
InChI=1S/C10H10N2O2/c13-6-8-5-11-10(12-8)7-1-3-9(14)4-2-7/h1-5,13-14H,6H2,(H,11,12) |
InChI Key |
DQZYRKBSXXTUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CO)O |
Origin of Product |
United States |
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